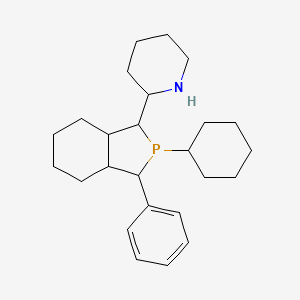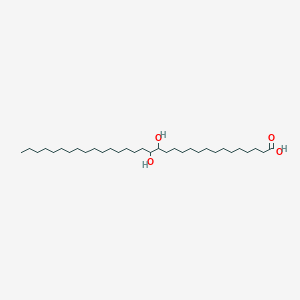
15,16-Dihydroxydotriacontanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,16-Dihydroxydotriacontanoic acid is a long-chain hydroxy fatty acid. It is characterized by the presence of two hydroxyl groups located at the 15th and 16th carbon positions of a 32-carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15,16-dihydroxydotriacontanoic acid typically involves the hydroxylation and chain elongation of shorter fatty acids such as 14:0 and 16:0 fatty acids . The hydroxylation process introduces hydroxyl groups at specific positions on the carbon chain, while chain elongation extends the carbon chain to the desired length.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the hydroxylation and chain elongation reactions to achieve high yields and purity. This may include the use of specific catalysts, reaction conditions, and purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 15,16-Dihydroxydotriacontanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
15,16-Dihydroxydotriacontanoic acid has several scientific research applications, including:
Organic Geochemistry: It serves as a biomarker for assigning sources of organic matter in seawater and sediments.
Lipid Biochemistry: The compound is studied for its role in the lipid composition of microalgae and other organisms.
Industrial Applications: Potential use in the production of biofuels, food additives, and other commercially valuable products.
Mécanisme D'action
The mechanism of action of 15,16-dihydroxydotriacontanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the carbon chain allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. detailed studies on its exact mechanism of action are limited, and further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Dotriacontanoic Acid: A straight-chain saturated fatty acid with a 32-carbon chain.
16,17-Dihydroxytritriacontanoic Acid: Another long-chain hydroxy fatty acid with hydroxyl groups at the 16th and 17th positions.
Uniqueness: 15,16-Dihydroxydotriacontanoic acid is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological functions
Propriétés
Numéro CAS |
192941-71-2 |
|---|---|
Formule moléculaire |
C32H64O4 |
Poids moléculaire |
512.8 g/mol |
Nom IUPAC |
15,16-dihydroxydotriacontanoic acid |
InChI |
InChI=1S/C32H64O4/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-27-30(33)31(34)28-25-22-19-16-13-11-14-17-20-23-26-29-32(35)36/h30-31,33-34H,2-29H2,1H3,(H,35,36) |
Clé InChI |
DQEPSBXMQBADCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)

![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
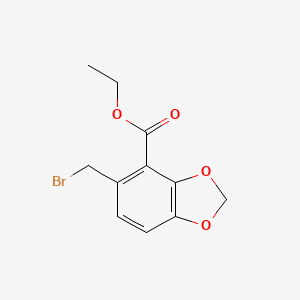
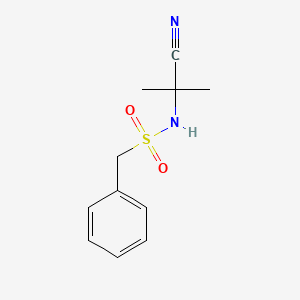
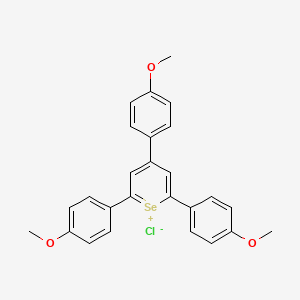
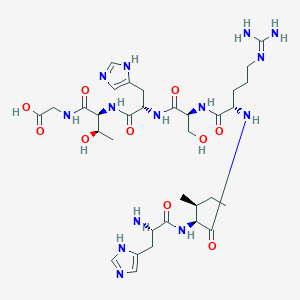
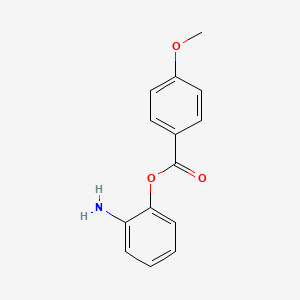


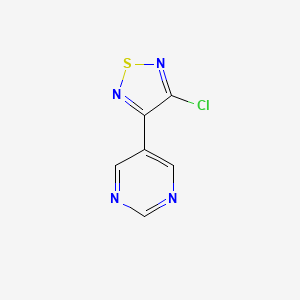
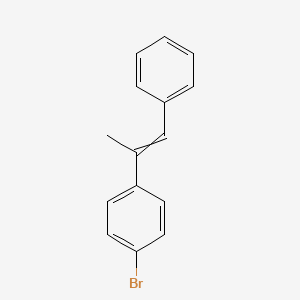
![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
